3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid is an organic compound that features a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a fluorine atom attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group, followed by the introduction of the fluorine atom. One common method involves the reaction of a suitable amino acid derivative with benzyl chloroformate to form the benzyloxycarbonyl-protected intermediate. This intermediate is then subjected to fluorination under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group or reduce other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(((Benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium
- (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
- N2-((Benzyloxy)carbonyl)-N-((3R)-1-((Benzyloxy)carbonyl)-L-aspartic acid)
Uniqueness
3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable building block in drug design and other applications .
Properties
Molecular Formula |
C11H12FNO4 |
---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-fluoro-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C11H12FNO4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15) |
InChI Key |
PRCRXSPODYFHHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)F |
Origin of Product |
United States |
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